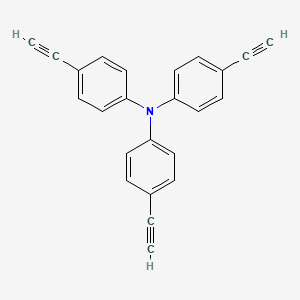

Tris(4-ethynylphenyl)amine

Beschreibung

Eigenschaften

IUPAC Name |

4-ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15N/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h1-3,7-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGICIDGCKPUALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C#C)C3=CC=C(C=C3)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634194 | |

| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189178-09-4 | |

| Record name | 4-Ethynyl-N,N-bis(4-ethynylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-ethynylphenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Sonogashira Coupling to Form Protected Intermediate

A representative method involves the coupling of tris(p-bromophenyl)amine with 2-methylbut-3-yn-2-ol (a protected alkyne) under palladium catalysis:

-

- Tris(p-bromophenyl)amine (10 mmol)

- 2-Methylbut-3-yn-2-ol (100 mmol)

- PdCl2(PPh3)2 (0.4 mmol)

- CuI (0.8 mmol)

- Triethylamine (100 mL)

- Temperature: 80 °C

- Duration: 48 hours

Procedure Summary:

The reagents are combined and heated under stirring. After completion, solvents are removed under reduced pressure, and the crude product is extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and purified by silica gel column chromatography using hexane/ethyl acetate (1:1) as eluent. Recrystallization from ethyl acetate/hexane yields the protected intermediate as yellow crystals.

Deprotection to Obtain Tris(4-ethynylphenyl)amine

The protected intermediate is then subjected to deprotection under basic conditions to yield the target compound:

-

- Protected intermediate (8 mmol)

- Powdered potassium hydroxide (120 mmol)

- Toluene (300 mL)

- Temperature: 80 °C

- Duration: Overnight

Procedure Summary:

The intermediate and KOH are suspended in toluene and stirred at 80 °C overnight. After cooling, the reaction mixture is filtered through Celite, washed with toluene, and solvents are removed under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/dichloromethane (4:1) as eluent.

Alternative Preparation via Sonogashira Triple Coupling

Another approach involves a Sonogashira triple coupling reaction between a trialkyne intermediate and an iodinated aromatic derivative under palladium catalysis:

| Parameter | Details |

|---|---|

| Starting materials | Trialkyne intermediate (obtained by deprotection) and iodized derivative |

| Catalyst system | Pd2(dba)3, tri-o-furylphosphine |

| Solvent | Toluene/triethylamine (5:1) |

| Temperature | 20 °C |

| Reaction time | 18–20 hours |

| Atmosphere | Argon purged (inert atmosphere) |

| Purification | Silica gel column chromatography with heptane/dichloromethane mixtures |

| Yield | 24% (for CL64 compound) |

This method has been used to synthesize this compound derivatives and related compounds with moderate yields.

Summary Table of Key Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sonogashira coupling | Tris(p-bromophenyl)amine, 2-methylbut-3-yn-2-ol, PdCl2(PPh3)2, CuI, triethylamine, 80 °C, 48 h | 85.6 | Formation of protected intermediate |

| Deprotection | Protected intermediate, KOH, toluene, 80 °C, overnight | 85.5 | Conversion to this compound |

| Sonogashira triple coupling | Trialkyne, iodized derivative, Pd2(dba)3, tri-o-furylphosphine, toluene/Et3N, 20 °C, 20 h | 24 | Synthesis of this compound derivatives |

| Pd-catalyzed coupling with 4-bromo-1,8-naphthalimide | Pd(PPh3)4, CuI, THF, Et3N, room temp, overnight | 80 | Functionalization with aromatic bromide derivatives |

Research Findings and Notes

- The use of palladium catalysts such as PdCl2(PPh3)2 and Pd2(dba)3 in combination with copper iodide and phosphine ligands is critical for efficient Sonogashira coupling reactions.

- The protection of the ethynyl group as a 2-methylbut-3-yn-2-ol derivative allows for more controlled coupling and subsequent deprotection to yield the terminal alkyne.

- Reaction conditions such as temperature (20 °C to 80 °C), reaction time (overnight to 48 hours), and inert atmosphere (argon purging) significantly affect yields.

- Purification is typically achieved by silica gel chromatography using solvent mixtures tailored to the polarity of the intermediates and products.

- Yields vary from moderate (24%) in complex triple coupling reactions to high (85%) in simpler coupling and deprotection steps.

- The final product is well-characterized by NMR spectroscopy and mass spectrometry to confirm purity and structure.

Analyse Chemischer Reaktionen

Sonogashira Cross-Coupling Reactions

TEPA’s ethynyl groups participate in palladium-catalyzed Sonogashira reactions, forming carbon-carbon bonds with aryl halides. This reaction is pivotal for constructing covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs).

Example Reactions and Applications:

-

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with the ethynyl group and reductive elimination to form the C–C bond .

Azide-Alkyne Cycloaddition (Click Chemistry)

TEPA reacts with azides under copper(I) catalysis to form polytriazoles, which serve as precursors for functional materials.

Key Findings:

-

Reaction with Ferrocene Diazides : Produces hyperbranched polytriazoles, which pyrolyze to yield nanostructured magnetoceramics (Fe₃O₄/C composites) .

-

Conditions : CuI catalyst, DMF solvent, 60°C, 24 hours.

CO₂ Photoreduction Catalysis

TEPA-based redox-active conjugated microporous polymers (CMPs) exhibit exceptional photocatalytic activity for CO₂-to-CH₄ conversion.

Performance Metrics (TPA-PQ CMP):

| Parameter | Value |

|---|---|

| CH₄ Yield | 32.2 mmol g⁻¹ |

| Reaction Rate | 2.15 mmol h⁻¹ g⁻¹ |

| Selectivity | >97% |

| Quantum Efficiency | 1.72% (AIE-COF variant) |

-

Mechanism : Intramolecular charge transfer (ICT) between TEPA (donor) and phenanthraquinone (acceptor) drives CO₂ adsorption and reduction .

Organometallic Complexation

TEPA acts as a bridging ligand in ruthenium-acetylide dendrimers, enabling multistep redox behavior.

Case Study :

-

Reaction with RuCl₂(PPh₃)₃ : Forms Ru-acetylide metal-organic frameworks (MOFs) with reversible redox peaks at +0.75 V and +1.25 V (vs Ag/Ag⁺) .

-

UV-Vis Analysis : Bathochromic shifts (Δλ = 40 nm) indicate electronic communication between Ru centers .

Thiophene-Based Cross-Coupling

TEPA reacts with brominated thiophenes via Sonogashira coupling to produce chromophores for optoelectronics:

-

Product : Tris-{4-[5-((E)-2-pyrimidinyl-vinyl)-thiophen-2-ylethynyl]-phenyl}-amine.

Hydrogen-Bonded Networks

TEPA forms porous hydrogen-bonded organic frameworks (HOFs) with tetrahedral nodes, achieving BET surface areas up to 600 m²/g .

Comparative Reactivity of TEPA Derivatives

| Derivative | Reaction Type | Key Feature |

|---|---|---|

| Tris(4-methylphenyl)amine | Electrophilic substitution | Limited ethynyl reactivity |

| Tris(4-bromophenyl)amine | Suzuki coupling | Halogen-dependent reactivity |

| TEPA | Sonogashira/Click reactions | Dual functionality (amine + ethynyl) |

Synthetic Protocols

-

Step 1 : Tris(4-bromophenyl)amine + ethynyltrimethylsilane → Tris(4-((trimethylsilyl)ethynyl)phenyl)amine (87% yield).

-

Step 2 : Desilylation with TBAF → TEPA (100% yield).

-

Catalyst : Pd(TPP)₄, ZnCl₂.

-

Solvent : THF/Toluene.

Wissenschaftliche Forschungsanwendungen

Synthesis of Covalent Organic Frameworks (COFs)

TEPA is a versatile ligand in the synthesis of COFs, which are porous materials used for gas storage, separation, and catalysis. The compound can participate in various reactions, including:

- Sonogashira Reaction : TEPA can be reacted with tetrakis(bromophenyl)ethene to produce COFs that exhibit aggregation-induced emission (AIE). For instance, a study reported an AIE COF synthesized from TEPA with an electrochemiluminescence efficiency of 1.72% .

- Click Polymerization : TEPA is also utilized in click reactions to form hyperbranched polytriazoles. These materials serve as precursors for nanostructured magnetoceramics, showcasing the compound's utility in advanced material fabrication .

Table 1: COF Synthesis Using TEPA

| Reaction Type | Product | Key Features |

|---|---|---|

| Sonogashira | AIE COF | Electrochemiluminescence efficiency: 1.72% |

| Click Polymerization | Hyperbranched polytriazoles | Precursor for nanostructured magnetoceramics |

Photocatalysis

TEPA has been integrated into redox-active conjugated microporous polymers (CMPs) for photocatalytic applications. A notable study highlighted its role in the photoreduction of carbon dioxide to methane using visible light. The TPA-PQ polymer, which incorporates TEPA as an electron donor, achieved a yield of 32.2 mmol g with high selectivity (>97%) for methane production . This demonstrates TEPA's potential in sustainable energy solutions.

Table 2: Photocatalytic Performance of TPA-PQ

| Parameter | Value |

|---|---|

| Yield | 32.2 mmol g |

| Rate | 2.15 mmol h g |

| Selectivity | >97% |

Luminescent Solar Concentrators

TEPA is also employed as a fluorophore in luminescent solar concentrators (LSCs). Research indicates that compounds based on TEPA exhibit significant photoluminescent properties, making them suitable for enhancing solar energy capture . The synthesis and characterization of these fluorophores reveal their effectiveness in LSC applications.

Table 3: Properties of TEPA-based Fluorophores

| Property | Value |

|---|---|

| Emission Wavelength | Blue region |

| Stokes Shift | Significant |

| Application | Luminescent solar concentrators |

Semiconductor Applications

TEPA has been investigated for its role in semiconductor materials, particularly as a hole transport layer in organic electronic devices. Studies have shown that thin films containing TEPA can be crosslinked under UV exposure to enhance hole mobility, which is crucial for improving the efficiency of organic light-emitting diodes (OLEDs) .

Table 4: Semiconductor Properties of TEPA Films

| Property | Measurement Method | Result |

|---|---|---|

| Hole Mobility | Space Charge Limited Currents | Enhanced mobility |

| Crosslinking Method | UV Exposure | Improved film stability |

Wirkmechanismus

The mechanism of action of tris(4-ethynylphenyl)amine involves its ability to form stable frameworks through cross-coupling reactions. The compound’s ethynyl groups facilitate the formation of strong covalent bonds with various substrates, leading to the creation of robust and stable structures. These frameworks exhibit unique properties such as high surface area, porosity, and electrochemical activity .

Vergleich Mit ähnlichen Verbindungen

Triphenylamine: Shares a similar core structure but lacks the ethynyl groups, resulting in different reactivity and applications.

Terphenylene Diethynylene Fluorophores: Similar in structure but designed for specific applications in fluorescence and sensing.

Uniqueness: Tris(4-ethynylphenyl)amine’s unique combination of ethynyl groups and amine functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for the synthesis of advanced materials. Its ability to form stable COFs and MOFs sets it apart from other similar compounds .

Biologische Aktivität

Tris(4-ethynylphenyl)amine (TEPA), a compound with the chemical formula CHN and a molecular weight of 317.38 g/mol, is a triarylamine derivative that has garnered interest for its potential applications in organic electronics and materials science. This article reviews its biological activity, focusing on its synthesis, properties, and applications in various fields, particularly in organic optoelectronic devices.

TEPA can be synthesized through several methods, including the Sonogashira reaction and click polymerization. It serves as a versatile ligand in the formation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The compound's structure features three 4-ethynylphenyl groups attached to a central nitrogen atom, which contributes to its unique electronic properties.

Key Properties

- Molecular Weight : 317.38 g/mol

- Melting Point : 115 °C

- Appearance : Orange to brown powder

- Purity : >98%

Biological Activity

TEPA exhibits several biological activities, particularly in the context of materials science and electronics:

1. Hole Transport Properties

TEPA derivatives are utilized as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). The incorporation of TEPA into polymeric networks enhances the efficiency and stability of OLEDs by improving charge mobility and reducing degradation. Studies indicate that TEPA-based HTMs outperform traditional materials like PEDOT:PSS due to their superior solubility and processability .

2. Antifungal Activity

Research has demonstrated that TEPA derivatives possess antifungal properties. In one study, a complex involving TEPA showed an IC value of 43 µM against certain fungal strains, indicating potential for development as antifungal agents .

3. Electrochemical Activity

TEPA exhibits notable electrochemical behavior, making it suitable for applications in sensors and energy storage devices. Its redox-active nature allows it to participate in electron transfer processes, which is critical for devices such as batteries and supercapacitors .

Case Studies

Several studies have highlighted the applications and effectiveness of TEPA in various domains:

Q & A

Q. What are the common synthetic routes for preparing Tris(4-ethynylphenyl)amine?

this compound is typically synthesized via a Sonogashira cross-coupling reaction . Starting from tris(4-iodophenyl)amine, the reaction involves coupling with trimethylsilylacetylene (TMS acetylene) under catalytic conditions (Pd(PPh₃)₄, CuI, and Et₃N in DMF). Subsequent deprotection of the trimethylsilyl (TMS) groups is achieved using tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne . This method ensures high purity (>97%) and scalability for research applications.

Q. How is this compound characterized post-synthesis?

Key characterization techniques include:

- ATR-FTIR spectroscopy : Monitors the disappearance of C–H stretching peaks for terminal alkynes (3290 cm⁻¹) and thiols (2551 cm⁻¹) to confirm crosslinking or reaction completion .

- Solid-state ¹³C CP/MAS NMR : Validates the formation of conjugated polymer networks and structural integrity .

- MALDI-TOF mass spectrometry : Detects side products (e.g., diynes from oxidative homocoupling) to assess reaction specificity .

Q. What are the primary research applications of this compound in materials science?

- Hole-transport layers (HTLs) : Crosslinked with thiols via UV-triggered thiol–yne reactions to form amorphous polymer networks for solution-processable organic light-emitting diodes (OLEDs) .

- Microporous organic polymers (MOPs) : Synthesized via Sonogashira-Hagihara reactions for gas adsorption (CO₂/N₂ selectivity) and capacitive energy storage .

- Conjugated graphene hybrids : Integrated with reduced graphene oxide (RGO) to enhance electrical conductivity in nitrogen-doped carbon materials .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling conditions to minimize diyne side products?

Dimerization of terminal alkynes (e.g., diyne formation) is a common side reaction caused by Pd(II) reduction during catalyst initiation. To mitigate this:

- Use pre-reduced Pd(0) catalysts like Pd(dba)₂ with PPh₃ (3 mol% Pd, 6 mol% PPh₃) to bypass the reduction step .

- Maintain inert conditions (argon atmosphere) and reflux in DMF at 120°C for 1–3 days to ensure complete coupling .

Q. What methodologies are effective for analyzing crosslinking efficiency in this compound-based polymer networks?

- ATR-FTIR kinetic studies : Track the disappearance of alkyne (3290 cm⁻¹) and thiol (2551 cm⁻¹) peaks over UV exposure time (e.g., 5-minute intervals for 50 minutes) .

- Solubility tests : Confirm crosslinking success by exposing films to THF, chloroform, or chlorobenzene; insoluble films indicate robust network formation .

- Optical microscopy : Assess surface roughness and texture stability post-sonication to evaluate mechanical durability .

Q. How does the structural geometry of this compound influence the amorphous nature of crosslinked polymer networks?

The twisted propeller-like geometry of the this compound monomer disrupts crystallinity during crosslinking with thiols, resulting in highly amorphous films. This structural feature enhances charge transport in OLEDs by reducing grain boundaries and improving hole mobility .

Q. What strategies improve the CO₂/N₂ selectivity of this compound-derived microporous polymers?

- Copolymer design : Combine with polar comonomers (e.g., pyridine, triazine) to introduce nitrogen-rich sites for enhanced CO₂ adsorption via Lewis acid-base interactions .

- Pore size tuning : Optimize reaction conditions (e.g., solvent, temperature) to control pore diameters (1–2 nm) for selective gas separation .

- Post-synthetic modification : Introduce functional groups (e.g., –NH₂, –OH) via click chemistry to increase surface polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.